molecular formula C21H22N2O3 B11206414 2-(4-methoxyphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide

2-(4-methoxyphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide

Cat. No.: B11206414
M. Wt: 350.4 g/mol
InChI Key: ZFTUZWFNMVJAHR-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core with a carboxamide group at the 4-position, a methoxyphenyl group at the 2-position, and a methoxypropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxyphenyl and methoxypropyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different quinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid derivatives: These compounds share the quinoline core and carboxylic acid group but differ in their substituents.

    Methoxyphenyl quinoline derivatives: Compounds with similar methoxyphenyl groups but different functional groups at other positions.

    Methoxypropyl quinoline derivatives: Compounds with methoxypropyl groups attached to the quinoline core.

Uniqueness

2-(4-methoxyphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H22N2O3/c1-25-13-5-12-22-21(24)18-14-20(15-8-10-16(26-2)11-9-15)23-19-7-4-3-6-17(18)19/h3-4,6-11,14H,5,12-13H2,1-2H3,(H,22,24)

InChI Key

ZFTUZWFNMVJAHR-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC

Origin of Product

United States

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